methyl 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate belongs to a class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The structural flexibility of pyrrolidin-2-ones, to which this compound is related, allows for various substituents, making it significant for synthesizing new medicinal molecules with enhanced biological activities (Rubtsova et al., 2020).
Synthesis Analysis
The synthesis of related pyrrolidin-2-ones involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino alcohols, indicating a versatile method for introducing different substituents at key positions of the molecule. This synthesis pathway highlights the importance of controlling the reaction conditions to obtain the desired derivatives with potential biological activity (Rubtsova et al., 2020).
Molecular Structure Analysis
The structure of these compounds, including this compound, is confirmed using 1H NMR spectroscopy and IR spectrometry. These techniques show characteristic peaks and bands corresponding to the various functional groups present, including alcoholic and enol hydroxyls, amide, and ketone groups, proving the successful synthesis of these derivatives (Rubtsova et al., 2020).
Chemical Reactions and Properties
The reactivity of these compounds toward different chemical reagents indicates a broad spectrum of possible modifications and derivatizations. For instance, reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones demonstrate the potential for generating complex heterocyclic structures, showing the versatile chemical reactivity of this class of compounds (Bannikova et al., 2004).
Scientific Research Applications
Regiospecific C-acylation of Pyrroles and Indoles
Research demonstrates the utility of N-acylbenzotriazoles for the regiospecific C-acylation of pyrroles and indoles, producing 2-acylpyrroles and 3-acylated derivatives in good yields. This method highlights the importance of such compounds in regioselective synthesis, especially when acid chlorides are not readily available or suitable for use (Katritzky et al., 2003).
Synthesis of Pyrrolin-2-ones Derivatives
Another study focused on synthesizing 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, showcasing the compound's relevance in developing new medicinal molecules with enhanced biological activity. This work emphasizes the compound's role in the synthesis of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules (Rubtsova et al., 2020).
Derivatives of Furo[3,2-b]pyrrole
Derivatives of furo[3,2-b]pyrrole, prepared via thermolysis of corresponding methyl 2-azido-3-(R1,R2-substituted-2-furyl)propenoates, further illustrate the diverse synthetic applications of such compounds. These derivatives have potential applications in material science and pharmaceuticals due to their unique structural features (Krutošíková et al., 1994).
Maillard Reaction Pathway Elucidation
The formation pathway of red 1H-pyrrol-3(2H)-one during the Maillard reaction of furan-2-carboxaldehyde and L-alanine was elucidated using site-specific 13C enrichment and NMR spectroscopy. This research offers insights into the formation of colored Maillard reaction products, crucial for understanding food chemistry and developing new food flavors (Hofmann, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(furan-2-ylmethyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8-10(12(15)16-2)6-11(14)13(8)7-9-4-3-5-17-9/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYYJPNLHIOQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CC2=CC=CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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